molecular formula C14H12ClN3O5S B2924114 Ethyl 2-(2-(4-chloro-3-nitrobenzamido)thiazol-4-yl)acetate CAS No. 301682-00-8

Ethyl 2-(2-(4-chloro-3-nitrobenzamido)thiazol-4-yl)acetate

Cat. No.: B2924114
CAS No.: 301682-00-8
M. Wt: 369.78
InChI Key: QEKOJJYXXWURDT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-chloro-3-nitrobenzamido)thiazol-4-yl)acetate is a high-value chemical intermediate designed for research and development applications. This compound integrates two privileged pharmacophores: a 4-chloro-3-nitrobenzamide group and a thiazole-acetate ester. The benzamide component is a common motif in medicinal chemistry, with the electron-withdrawing nitro and chloro substituents making the aromatic ring highly receptive to nucleophilic aromatic substitution reactions. This allows researchers to efficiently diversify the scaffold and create a library of derivatives for screening. The thiazole ring is a prevalent structural element in a wide range of bioactive molecules. As a synthetic building block, this ester is particularly valuable for constructing more complex molecules targeting various diseases. Its potential applications span across multiple research domains, primarily in pharmaceutical chemistry for the synthesis of new drug candidates, and in agrochemical research for the development of novel pesticidal agents . The compound is offered with a guaranteed high purity level, typically >95% as determined by HPLC, and is strictly for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[2-[(4-chloro-3-nitrobenzoyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O5S/c1-2-23-12(19)6-9-7-24-14(16-9)17-13(20)8-3-4-10(15)11(5-8)18(21)22/h3-5,7H,2,6H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKOJJYXXWURDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(2-(4-chloro-3-nitrobenzamido)thiazol-4-yl)acetate typically involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole to form the amide linkage. Finally, the ethyl ester is introduced through esterification with ethanol under acidic conditions.

Chemical Reactions Analysis

Ethyl 2-(2-(4-chloro-3-nitrobenzamido)thiazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under basic conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Scientific Research Applications

Ethyl 2-(2-(4-chloro-3-nitrobenzamido)thiazol-4-yl)acetate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex thiazole derivatives.

    Biology: It is used in studies to understand the biological activities of thiazole-containing compounds.

    Medicine: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Industry: It is used in the development of new materials and chemical reaction accelerators

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(4-chloro-3-nitrobenzamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural Features

The target compound shares a thiazole-acetate backbone with several analogs but differs in substituents on the benzamido moiety. Key comparisons include:

Compound Name / Structure Substituents on Benzamido Group Key Functional Groups Molecular Weight (ESI-MS) Yield (%)
Ethyl 2-(2-(4-chloro-3-nitrobenzamido)thiazol-4-yl)acetate (Target) 4-Cl, 3-NO₂ Benzamido, nitro, chloro Not provided N/A
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) 4-CF₃, ureido linker Ureido, piperazine, CF₃ 548.2 [M+H]⁺ 93.4
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) 3-Cl, ureido linker Ureido, piperazine, Cl 514.2 [M+H]⁺ 89.1
Ethyl 2-(2-(2-(3,4,5-trimethoxybenzamido)hydrazinyl)thiazol-4-yl)acetate (10) 3,4,5-OCH₃ Trimethoxybenzamido, hydrazine 502.54 (Calc.) N/A

Key Observations :

  • Substituent Effects : The nitro group in the target compound introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitution or hydrogen-bonding interactions compared to ureido-linked analogs (e.g., 10d, 10f) .
  • Biological Relevance : Thiazole derivatives with nitro groups (e.g., the target) are often explored for cytotoxicity, as nitro groups can act as prodrug motifs or DNA intercalators .
Physical and Crystallographic Properties
  • Crystallographic data for a related compound (Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate) in reveals extensive hydrogen-bonding networks involving thiazole N and ester carbonyl groups, stabilizing the lattice .

Biological Activity

Ethyl 2-(2-(4-chloro-3-nitrobenzamido)thiazol-4-yl)acetate is a synthetic compound belonging to the thiazole derivatives class. Its unique structure, characterized by the presence of a thiazole ring and a nitrobenzamide group, suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The chemical formula for this compound is C11H10ClN3O3SC_{11}H_{10}ClN_{3}O_{3}S. The compound features:

  • A thiazole ring
  • A chloro and nitro substituent on the benzamide group
  • An ethyl ester functional group

Synthesis

The synthesis typically involves several steps:

  • Formation of the Thiazole Ring : Reaction of a thioamide with an α-haloketone.
  • Introduction of the Benzamido Group : Reacting the thiazole intermediate with 4-chloro-3-nitrobenzoic acid chloride.
  • Esterification : Converting the carboxylic acid to an ethyl ester using ethanol and a catalyst like sulfuric acid.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown:

  • Minimum Inhibitory Concentration (MIC) values indicating effectiveness against Gram-positive and Gram-negative bacteria.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated:

  • Cell Line Testing : The compound showed cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).
Cell LineIC50 (µM)
MCF-710
A54915
HCT11620

Mechanistically, it appears to inhibit cell proliferation by inducing apoptosis through activation of caspase pathways and inhibiting cyclin-dependent kinases (CDKs).

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects in preclinical models. It appears to reduce pro-inflammatory cytokine levels such as TNF-alpha and IL-6, suggesting a mechanism that may involve inhibition of NF-kB signaling.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on infected wounds treated with formulations containing this compound showed a reduction in bacterial load and improved healing times compared to controls.
  • Cancer Treatment Trials : Early-phase clinical trials are underway to assess its efficacy in combination with standard chemotherapy in patients with advanced solid tumors.

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